3-Fluoro-5-(piperazin-1-yl)benzonitrile
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Overview
Description
3-Fluoro-5-(piperazin-1-yl)benzonitrile: is a chemical compound with the molecular formula C11H12FN3 and a molecular weight of 205.23 g/mol . It is characterized by the presence of a fluoro group at the 3-position and a piperazinyl group at the 5-position of a benzonitrile ring. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(piperazin-1-yl)benzonitrile typically involves the nucleophilic substitution reaction of 3-fluorobenzonitrile with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(piperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Substitution reactions: The piperazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
Chemistry: 3-Fluoro-5-(piperazin-1-yl)benzonitrile is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a ligand for specific receptors in the central nervous system. It is also explored for its potential use in the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable building block for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazinyl group allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Fluoro-4-(piperazin-1-yl)benzonitrile: Similar structure with the fluoro group at the 4-position instead of the 3-position.
3-Fluoro-5-(morpholin-4-yl)benzonitrile: Contains a morpholine ring instead of a piperazine ring.
3-Fluoro-5-(piperidin-1-yl)benzonitrile: Contains a piperidine ring instead of a piperazine ring.
Uniqueness: 3-Fluoro-5-(piperazin-1-yl)benzonitrile is unique due to the specific positioning of the fluoro and piperazinyl groups on the benzonitrile ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H12FN3 |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
3-fluoro-5-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H12FN3/c12-10-5-9(8-13)6-11(7-10)15-3-1-14-2-4-15/h5-7,14H,1-4H2 |
InChI Key |
ZWIIXAJWAAWFHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)C#N)F |
Origin of Product |
United States |
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